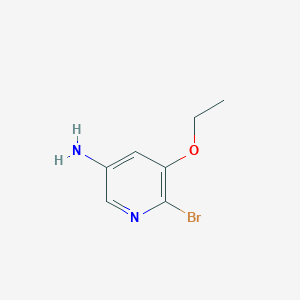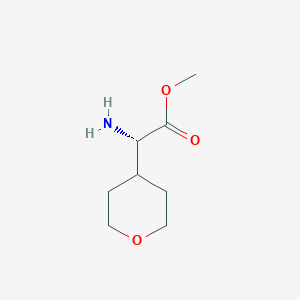
(5-(ブチルカルバモイル)-2-フルオロフェニル)ボロン酸
説明
N-Butyl 3-borono-4-fluorobenzamide
科学的研究の応用
センシングアプリケーション
(5-(ブチルカルバモイル)-2-フルオロフェニル)ボロン酸: は、ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基との相互作用により、センシングアプリケーションで使用されます 。この相互作用は、均一アッセイと不均一検出システムの両方の開発にとって重要です。この化合物は、センシング材料の界面またはバルクサンプル内で使用でき、生物学的物質や化学物質を検出するための多様なアプリケーションを可能にします。
生物学的ラベリング
この化合物のボロン酸部分は、生物学的分子に多く存在するシスジオールとの選択的結合を可能にします。 この特性は、生物学的ラベリングで利用されており、この化合物は、追跡および分析目的で生体分子を標識するために使用できます .
タンパク質操作と修飾
ジオールに対するボロン酸の選択的反応性は、タンパク質、特に糖鎖修飾された側鎖を持つタンパク質にも及びます。 これにより、この化合物はタンパク質操作と修飾に使用することができ、タンパク質の機能と相互作用を研究するためのツールを提供します .
分離技術
ボロン酸は、ジオールと可逆的な共有結合錯体を形成することができ、これは分離技術にとって有益です。 この化合物は、クロマトグラフィー法に組み込むことができ、複雑な混合物からジオール含有分子を分離および精製できます .
治療薬の開発
生物学的分子と相互作用する能力により、ボロン酸は治療薬の開発において価値のあるものになります。 これらは、特にジオール含有バイオマーカーを含む疾患を標的にするための薬物送達システムのプラットフォームとして使用できます .
糖尿病管理のためのグルコースセンシング
(5-(ブチルカルバモイル)-2-フルオロフェニル)ボロン酸を含むボロン酸誘導体は、グルコース認識のための可逆的で共有結合的な結合メカニズムを提供します。 これは、糖尿病管理のための非酵素的グルコースセンサーに特に有用であり、連続的な血糖値モニタリングと反応性インスリン放出を可能にします .
グリコシル化分子の電気泳動
この化合物のジオールとの相互作用は、電気泳動でも有利であり、グリコシル化分子を分離するために使用できます。 このアプリケーションは、タンパク質や核酸のグリコシル化パターンの分析において重要です .
分析方法のための建築材料
ボロン酸基は、安定で無毒の基であり、マイクロ粒子やポリマーのビルディングブロックとして使用できます。 これらの材料は、インスリンやその他の薬剤の制御放出を含むさまざまな分析方法で使用されています .
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often involving the formation of reversible covalent bonds with proteins, particularly enzymes
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols in biological systems, which can lead to the inhibition or modulation of target proteins . The fluorophenyl group may also contribute to the compound’s interactions with its targets .
Biochemical Pathways
Boronic acids and their derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds . The presence of diols in the environment can also influence the compound’s activity .
特性
IUPAC Name |
[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCRSIAYLGXFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660246 | |
| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-50-6 | |
| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


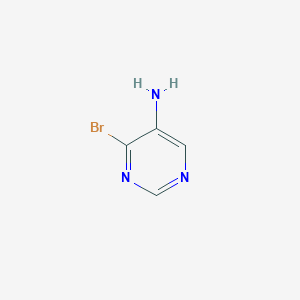

![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
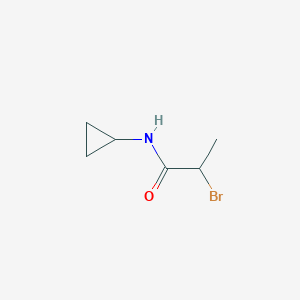
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
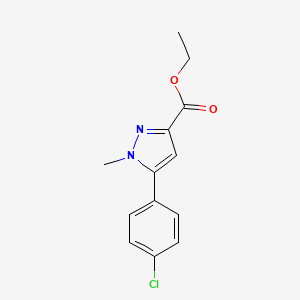

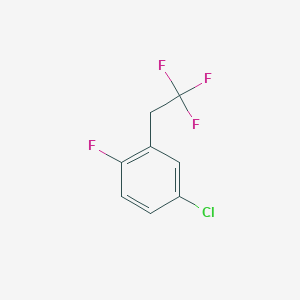
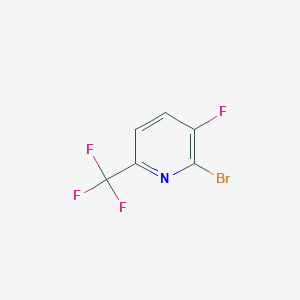
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
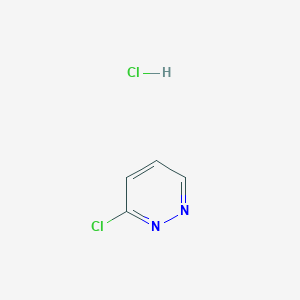
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
